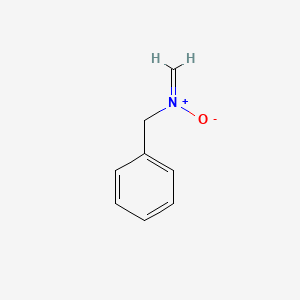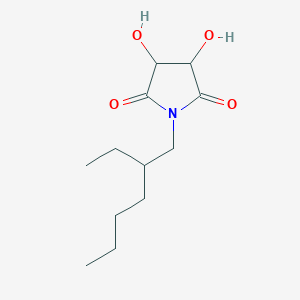
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound is a hybrid molecule that combines the phenothiazine nucleus with a pyrazole moiety, which may enhance its biological activity and therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can be achieved through a multi-step process. One common method involves the condensation of 10H-phenothiazine with a pyrazole derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to optimize reaction conditions and improve yield. Microwave-assisted synthesis has been shown to reduce reaction times and enhance the efficiency of the process. The use of automated reactors and continuous flow systems can further streamline the production process, making it more scalable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction may produce phenothiazine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as calmodulin and NADHquinone oxidoreductase, which are involved in cellular respiration and energy production.
Disrupting Cellular Processes: By interfering with the function of efflux pumps and ion channels, leading to the accumulation of toxic substances within cells.
Activating Immune Responses: By stimulating macrophages and other immune cells to target and destroy pathogens.
Comparación Con Compuestos Similares
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Thioridazine: Another phenothiazine derivative with antitubercular activity and a distinct mechanism of action.
Promethazine: An antihistamine with a phenothiazine nucleus, used primarily for its antiemetic and sedative effects.
The uniqueness of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- lies in its hybrid structure, which combines the pharmacological properties of phenothiazine and pyrazole, potentially enhancing its therapeutic efficacy and broadening its range of applications.
Propiedades
| 78807-69-9 | |
Fórmula molecular |
C31H27N3O3S |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
2-[3-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H27N3O3S/c1-2-37-28-18-22(16-17-27(28)35)26-19-23(21-10-4-3-5-11-21)32-33(26)20-31(36)34-24-12-6-8-14-29(24)38-30-15-9-7-13-25(30)34/h3-18,26,35H,2,19-20H2,1H3 |
Clave InChI |
AGLHNMIETFRXGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2CC(=NN2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)


![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
